molecular formula C12H11BrO2 B1485678 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol CAS No. 2165888-56-0

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol

Cat. No. B1485678
CAS RN: 2165888-56-0
M. Wt: 267.12 g/mol
InChI Key: VEPWRZJJOWRTQP-ZYHUDNBSSA-N
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Description

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol, also known as 4-bromo-2-ethynylbenzaldehyde oxime, is an organic compound belonging to the class of oximes. It is a colorless solid that is soluble in water and has a faint odor. This compound has a variety of applications in the scientific research field, including its use as a reagent for the synthesis of other compounds, as a catalyst for various reactions, and for its biochemical and physiological effects. In

Scientific Research Applications

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol has a variety of applications in the scientific research field. It is used as a reagent for the synthesis of other compounds, such as (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-olhynyl-1,3-dioxane, as well as a catalyst for various reactions, such as the synthesis of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-olhynylbenzaldehyde. Additionally, this compound has been used in the study of its biochemical and physiological effects, as well as in the development of new drug molecules.

Mechanism of Action

The mechanism of action for (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, the compound increases the levels of acetylcholine in the body, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol have been studied in both in vitro and in vivo studies. In vitro studies have shown that the compound has an inhibitory effect on the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of acetylcholine in the body, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function. In vivo studies have shown that the compound has a neuroprotective effect, as well as an anti-inflammatory effect. Additionally, the compound has been shown to have antioxidant, anti-cancer, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol in lab experiments include its easy availability and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its low reactivity in some reactions.

Future Directions

The future directions for the use of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol in scientific research are numerous. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the compound’s potential as a catalyst for various reactions, as well as its potential use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of other enzymes and its potential as an antioxidant, anti-cancer, and anti-diabetic agent. Finally, the compound could be further investigated for its potential use in drug design

properties

IUPAC Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPWRZJJOWRTQP-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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